(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Overview
Description
“(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one” is a chemical compound with the molecular formula C10H16O2 . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da . This compound is also known by its CAS number 308358-04-5 .
Molecular Structure Analysis
The molecular structure of “(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one” consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of this compound is “InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1” and the canonical SMILES representation is "CC1CCC2(C(=O)C1)C(O2)©C" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one” include a density of 1.0±0.1 g/cm3, a boiling point of 245.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol, and the flash point is 98.0±16.2 °C . The compound has a refractive index of 1.484, a molar refractivity of 46.1±0.4 cm3, and a polar surface area of 30 Å2 . The compound has a complexity of 232 and a covalently-bonded unit count of 1 .
Scientific Research Applications
Stereochemical Analysis and Enzymatic Activity
- Stereochemical Preference in Biological Activity : The stereochemistry of spiroepoxides, including (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, is crucial for their biological activity. Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis shows a preference for O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, highlighting their importance in enzymatic detoxification processes (Weijers et al., 2007).
Structural and Conformational Studies
- NMR Spectroscopy Analysis : 1-oxaspiro[2.5]octane derivatives, related to the chemical , have been studied through NMR spectroscopy to determine their structural and conformational properties, highlighting the significance of steric and electronic effects in these compounds (Montalvo-González & Ariza-Castolo, 2012).
Synthesis and Applications in Drug Development
- Synthesis of Bioactive Derivatives : Research on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which include structural sub-units similar to (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one, shows their potential in the development of bioactive compounds (Santos et al., 2000).
Chemical Analysis and Biological Implications
- Chemical Properties and Biological Effects : Detailed chemical analysis and exploration of the biological implications of similar compounds have been carried out, providing a foundation for understanding the applications of (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one in scientific research (Hua et al., 2008).
properties
IUPAC Name |
(6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGTKAUAMKFPM-PVSHWOEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(=O)C1)C(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2(C(=O)C1)C(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452057 | |
Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
CAS RN |
308358-04-5 | |
Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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